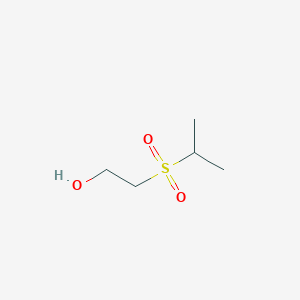
4-Ethyl-3-methoxyaniline
描述
4-Ethyl-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of an ethyl group at the fourth position and a methoxy group at the third position on the benzene ring, with an amino group attached to the benzene ring. This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit biological activity.
作用机制
Target of Action
4-Ethyl-3-methoxyaniline, also known as 4-ethylanisole-3-amine, is an organic molecule that belongs to the class of aniline derivatives
Mode of Action
For instance, they can act as inhibitors or activators of enzymes, or they can bind to receptors and modulate their activity . The specific interactions of this compound with its targets would depend on its chemical structure and the nature of the target molecules.
Biochemical Pathways
For example, they can affect the activity of enzymes involved in metabolic pathways, thereby influencing the synthesis or degradation of various biomolecules .
Pharmacokinetics
Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
For example, they can modulate the activity of enzymes or receptors, thereby influencing cellular signaling pathways and physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and their physiological state.
生化分析
Cellular Effects
4-Ethyl-3-methoxyaniline has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound has been found to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, it has been shown to bind to the active site of cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, potentially leading to toxic effects. Furthermore, this compound can interact with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . These interactions at the molecular level contribute to the overall effects of this compound on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound may exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of normal cellular processes. The threshold for these toxic effects can vary depending on factors such as the species and age of the animal, as well as the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with other biomolecules . These interactions can result in the modification of metabolic fluxes and changes in the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in the methylerythritol 4-phosphate (MEP) pathway, which is important for the biosynthesis of terpenoids . By modulating the activity of these enzymes, this compound can impact the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to these compartments can influence its activity and function. For instance, its presence in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism by modulating the activity of mitochondrial enzymes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 4-ethyl-3-methoxybenzene followed by reduction of the nitro group to an amino group. Another method includes the direct amination of 4-ethyl-3-methoxybenzene using ammonia or an amine source under catalytic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. These reactions are efficient and can be scaled up for large-scale production. The reaction conditions typically involve the use of a palladium catalyst, a base, and an amine source under controlled temperature and pressure .
化学反应分析
Types of Reactions: 4-Ethyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives .
科学研究应用
4-Ethyl-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials .
相似化合物的比较
4-Ethylaniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Methoxyaniline: Lacks the ethyl group, influencing its chemical properties and applications.
4-Methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and use
Uniqueness: 4-Ethyl-3-methoxyaniline is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIXLLVGYMBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552504 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947691-59-0 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)



